molecular formula C18H16ClN3 B2527496 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline CAS No. 332867-60-4

6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline

Cat. No.: B2527496
CAS No.: 332867-60-4
M. Wt: 309.8
InChI Key: OEMYZZOPEFFYHJ-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline (CAS 332867-60-4) is a synthetic small molecule belonging to the quinazoline class of heterocyclic compounds. With a molecular formula of C18H16ClN3 and a molecular weight of 309.8 g/mol, this compound features a quinazoline core structure substituted with a chlorine atom, a phenyl ring, and a pyrrolidine group . Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery due to their diverse and significant biological activities . This compound serves as a valuable chemical intermediate and building block for researchers designing and synthesizing novel bioactive molecules. The specific substitution pattern on the quinazoline core is of high interest for structure-activity relationship (SAR) studies. The chloro group at the 6-position is a common handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aromatic, heteroaromatic, and other substituents. The pyrrolidin-1-yl group at the 2-position is a nitrogen-containing saturated ring that can influence the compound's physicochemical properties and its interaction with biological targets . Quinazoline derivatives are extensively investigated for their broad spectrum of pharmacological properties, which include acting as potent inhibitors of various kinase enzymes, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . Research into these analogues has demonstrated potential for anticancer activity , with mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Furthermore, the quinazoline scaffold is known to exhibit antimicrobial , anti-inflammatory , and anticonvulsant activities . The biological profile of a specific quinazoline derivative is highly dependent on the nature and pattern of its substituents, making building blocks like 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline essential tools for probing these complex interactions and discovering new lead compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-phenyl-2-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMYZZOPEFFYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while reduction of the quinazoline core may yield dihydroquinazoline derivatives .

Scientific Research Applications

Anti-Cancer Properties

Numerous studies have investigated the anti-cancer potential of 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline. Quinazoline derivatives are known to inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that compounds similar to 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline exhibit significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF7), and prostate cancers .

Case Study:
A study synthesized a series of quinazoline derivatives and evaluated their anti-tumor activities against pancreatic and prostate cancer cell lines. The results indicated that certain derivatives had enhanced anticancer activity compared to traditional treatments like gefitinib . This suggests that 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline could serve as a lead compound for developing more effective cancer therapies.

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated notable anti-inflammatory effects. Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study:
A novel class of quinazoline derivatives was synthesized and tested for their anti-inflammatory activity. One compound showed significant inhibition of inflammation markers, suggesting that 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline may be effective in managing inflammatory conditions .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it exhibits significant activity against pathogens, making it a candidate for developing new antimicrobial agents.

Case Study:
Research has shown that quinazoline derivatives, including 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline, possess antimicrobial properties effective against resistant strains of bacteria. This highlights the compound's potential in addressing the growing concern of antibiotic resistance.

Chemical Synthesis Applications

In the realm of chemistry, 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline can serve as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of novel materials with specific properties.

Pharmaceutical Development

The compound's diverse biological activities make it a valuable lead compound in pharmaceutical research. Its potential applications extend beyond cancer treatment to include anti-inflammatory drugs and antimicrobial agents.

Future Directions and Research Opportunities

Despite the promising applications of 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline, further research is needed to fully understand its mechanisms of action and efficacy in vivo. Future studies should focus on:

  • Conducting comprehensive toxicity assessments.
  • Exploring pharmacokinetic properties.
  • Identifying molecular targets involved in its biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects at Position 2

The pyrrolidin-1-yl group at position 2 distinguishes this compound from analogs with smaller or less polar substituents. For example:

  • 4-Chloro-2-methylquinazoline () has a methyl group at position 2, which is less sterically demanding and lacks hydrogen-bonding capacity. This difference may reduce target-binding affinity compared to the pyrrolidine-containing derivative, as pyrrolidine’s nitrogen can engage in hydrogen bonding or electrostatic interactions .
  • 6-Bromo-2-chloro-4-(pyrrolidin-1-yl)quinazoline () features a chloro substituent at position 2 instead of pyrrolidine. The absence of pyrrolidine here may limit solubility or alter steric interactions in binding pockets .

Substituent Effects at Position 4

In contrast:

  • AZD2171 (Cediranib) () has a methoxy group at position 6 and a complex substituent at position 7 but lacks a phenyl group at position 4. Its 4-fluoroindole-5-yloxy moiety instead facilitates selective VEGFR2 inhibition, demonstrating how position 4 substitutions dictate target specificity .
  • Compound 12 () includes a 4-(2-(pyrrolidin-1-yl)ethoxy) group at position 4, which introduces both polarity and flexibility. This substitution correlates with antiplasmodial activity, suggesting that extended substituents at position 4 may optimize parasitic target engagement .

Substituent Effects at Position 6

The chloro group at position 6 is a common feature in DNA-intercalating agents. For instance:

  • 4-Carboxamido quinazoline derivatives () with chloro or alkoxy groups at position 6 exhibit cytotoxic activity via DNA binding, implying that the chloro group in the target compound may similarly contribute to nucleic acid interactions .
  • 6-Bromo-2-chloro-4-(pyrrolidin-1-yl)quinazoline () replaces chloro with bromo at position 6. Bromo’s larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to chloro .

Physicochemical Properties and Solubility

  • Pyrrolidine vs. Smaller Substituents : The pyrrolidine ring enhances solubility compared to methyl or chloro groups due to its nitrogen atom’s polarity.
  • Phenyl at Position 4 : Contributes to hydrophobic interactions, which may enhance binding to lipophilic enzyme pockets or DNA grooves.

Biological Activity

6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a member of the quinazoline family, which has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives are renowned for their pharmacological properties, including anti-cancer , anti-inflammatory , and anti-bacterial effects. The unique structure of 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline enhances its potential as a therapeutic agent due to the presence of both a chlorine atom and a pyrrolidine moiety, which influence its interaction with biological targets .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of quinazoline derivatives. Specifically, 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline has been investigated for its ability to inhibit various kinases implicated in cancer cell proliferation. In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0Inhibition of ERK1/2 phosphorylation
DU145 (Prostate)4.5Targeting PI3K signaling pathways
MCF7 (Breast)6.0Induction of apoptosis via mitochondrial pathways

The structure–activity relationship (SAR) studies suggest that modifications at the 6-position enhance the compound's efficacy against tumor cells .

Anti-Bacterial Activity

In addition to its anti-cancer properties, 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline has been evaluated for its antibacterial effects. Preliminary results indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.025Strongly inhibitory
Escherichia coli0.020Strongly inhibitory
Pseudomonas aeruginosa0.050Moderately inhibitory

These findings suggest that the compound's antibacterial activity may be attributed to the chlorine substituent and the overall molecular structure, which enhances its interaction with bacterial cell membranes .

Case Study 1: Anti-Cancer Evaluation

In a study conducted by Zhang et al., a series of quinazoline derivatives were synthesized and tested for their anti-cancer properties. Among these, 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline demonstrated superior efficacy compared to other derivatives, particularly in inhibiting tumor growth in xenograft models . The study concluded that compounds with basic side chains at specific positions exhibited enhanced cytotoxicity.

Case Study 2: Antibacterial Testing

Another investigation focused on the antibacterial properties of pyrrolidine-containing quinazolines. The results indicated that 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, supporting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives or substituted benzonitriles. Key steps include cyclization to form the quinazoline core, followed by nucleophilic substitution at the C2 position with pyrrolidine. For example, substituting a chlorine atom with pyrrolidine under inert atmospheres (argon/nitrogen) in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound .
  • Purity Validation : Post-synthesis, purity is confirmed via HPLC (≥95% purity threshold) and structural integrity via 1H^1H-/13C^{13}C-NMR. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H-NMR reveals aromatic protons (δ 7.2–8.5 ppm for quinazoline and phenyl groups) and pyrrolidine protons (δ 1.8–3.5 ppm). 13C^{13}C-NMR confirms carbonyl/aromatic carbons (δ 150–165 ppm) .
  • Mass Spectrometry : A molecular ion peak at m/z 364.1 (C19 _{19}H17 _{17}ClN4 _{4}) is expected .
  • X-ray Crystallography : Used to resolve stereochemistry and confirm bond angles (e.g., C–C bond lengths ~1.40 Å in the quinazoline ring) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing pyrrolidine to the quinazoline core?

  • Methodological Answer : Yield optimization (typically 35–84% ) requires:

  • Catalyst Screening : Palladium or copper catalysts enhance substitution efficiency.
  • Solvent Selection : DMF or acetonitrile improves solubility of intermediates.
  • Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., oxidation).
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at peak product formation .

Q. How should contradictory bioactivity data (e.g., varying IC50 _{50} values across studies) be analyzed?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Validate using standardized protocols (e.g., NCI-60 panel).
  • Compound Stability : Assess degradation via LC-MS under assay conditions.
  • Structural Analog Interference : Test for off-target effects using kinase profiling assays (e.g., Eurofins KinaseProfiler™) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Core Modifications : Replace chlorine at C6 with electron-withdrawing groups (e.g., –CF3 _3) to enhance electrophilicity.
  • Pyrrolidine Substitution : Introduce sp3^3-rich groups (e.g., piperazine) to improve solubility.
  • Computational Modeling : Use CoMFA/CoMSIA to predict binding affinity to targets like EGFR or PARP .

Data Contradiction Analysis

Q. How to resolve conflicting crystallography data on bond angles in the quinazoline ring?

  • Methodological Answer : Discrepancies in reported bond angles (e.g., C2–C3–C4 = 121.16° vs. 117.58° ) may arise from:

  • Crystal Packing Effects : Compare multiple crystal structures (e.g., Cambridge Structural Database).
  • Thermal Motion Artifacts : Refine data using SHELXL with anisotropic displacement parameters .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating its anticancer potential?

  • Methodological Answer : Prioritize:

  • Cytotoxicity Assays : MTT/WST-1 in cancer cell lines (e.g., A549, HepG2).
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays.
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining .

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